molecular formula C17H25NS B11524306 [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine

[1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine

Cat. No.: B11524306
M. Wt: 275.5 g/mol
InChI Key: GOEUMOGGECTUKN-UHFFFAOYSA-N
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Description

[1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine: is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant electronic properties. This unique combination makes the compound of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine typically involves the reaction of adamantane derivatives with thiophene derivatives. One common method is the reaction of 1-adamantylamine with thiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods: This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine depends on its specific application. In biological systems, the adamantane moiety may interact with viral proteins, inhibiting their function, while the thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine lies in its combination of the adamantane and thiophene moieties. This dual functionality allows it to exhibit properties and reactivity that are not observed in compounds containing only one of these moieties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H25NS

Molecular Weight

275.5 g/mol

IUPAC Name

1-(1-adamantyl)-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C17H25NS/c1-12(18-11-16-3-2-4-19-16)17-8-13-5-14(9-17)7-15(6-13)10-17/h2-4,12-15,18H,5-11H2,1H3

InChI Key

GOEUMOGGECTUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CS4

Origin of Product

United States

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